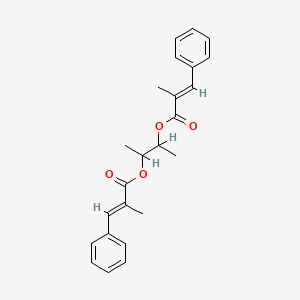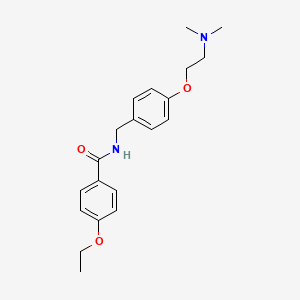
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a complex organic compound with the molecular formula C18H11N5S. This compound is characterized by its unique structure, which includes a phenanthro-pteridine core with thiol and amino functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- typically involves multi-step organic reactions. The process begins with the formation of the phenanthro-pteridine core, followed by the introduction of thiol and amino groups. Common reagents used in these reactions include sulfur-containing compounds and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino and thiol groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiol and amino groups play a crucial role.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用机制
The mechanism by which Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
相似化合物的比较
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- can be compared with other similar compounds, such as:
Phenanthro(9,10-g)pteridine-11-thiol: Lacks the amino group, which may result in different reactivity and biological activity.
Phenanthro(9,10-g)pteridine-11-amino:
Phenanthro(9,10-g)pteridine-11-thiol, 13-methyl-: The presence of a methyl group instead of an amino group can lead to different chemical behavior and uses
These comparisons highlight the unique properties of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
78270-83-4 |
|---|---|
分子式 |
C18H11N5S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
13-amino-12H-phenanthro[9,10-g]pteridine-11-thione |
InChI |
InChI=1S/C18H11N5S/c19-16-15-17(23-18(24)22-16)21-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)20-15/h1-8H,(H3,19,21,22,23,24) |
InChI 键 |
YSHUTFYZOMSYNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NC(=S)NC(=C5N=C24)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



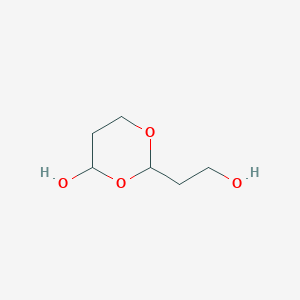
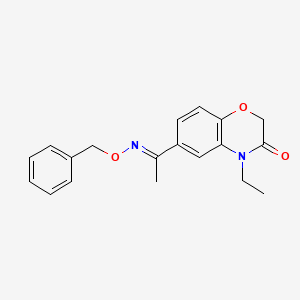
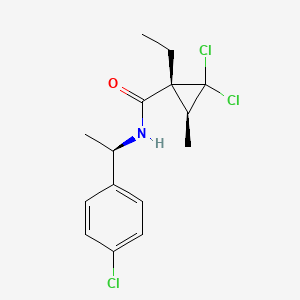
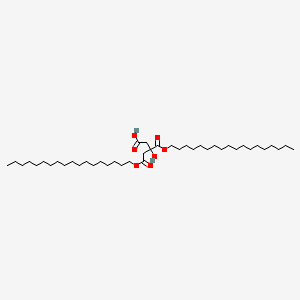
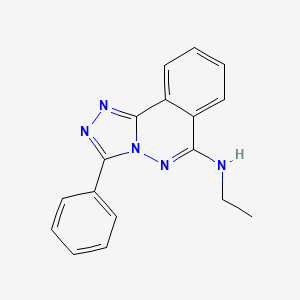
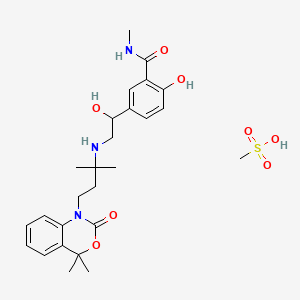
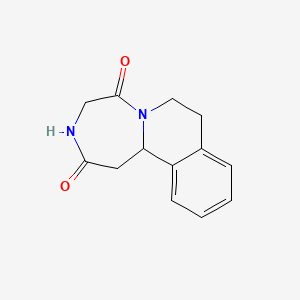
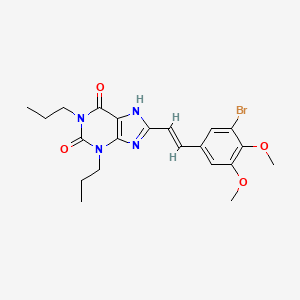
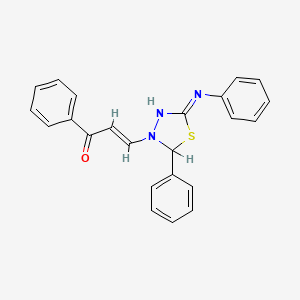
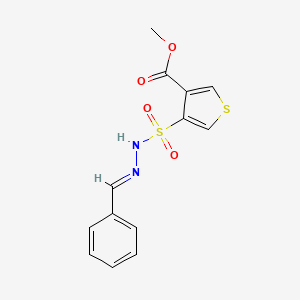
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
